molecular formula C6H9NO B1485668 (3S,4R)-4-ethynylpyrrolidin-3-ol CAS No. 2165773-04-4

(3S,4R)-4-ethynylpyrrolidin-3-ol

Cat. No.: B1485668
CAS No.: 2165773-04-4
M. Wt: 111.14 g/mol
InChI Key: SVELREDANOONPQ-PHDIDXHHSA-N
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Description

(3S,4R)-4-Ethynylpyrrolidin-3-ol is a pyrrolidine derivative featuring a hydroxyl group at position 3 and an ethynyl (C≡CH) substituent at position 4, with defined stereochemistry (3S,4R) . Its molecular formula is C₆H₉NO (molar mass: 111.14 g/mol), and its structure is characterized by the SMILES string O[C@@H]1CNC[C@H]1C#C, highlighting the ethynyl group’s sp-hybridized carbon . The compound’s InChIKey (SVELREDANOONPQ-PHDIDXHHSA-N) confirms its stereochemical uniqueness .

Properties

IUPAC Name

(3S,4R)-4-ethynylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-2-5-3-7-4-6(5)8/h1,5-8H,3-4H2/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVELREDANOONPQ-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CNCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@@H]1CNC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Stereochemical Variations

The table below compares key structural and physical properties of (3S,4R)-4-ethynylpyrrolidin-3-ol with analogous pyrrolidine derivatives:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Applications Evidence Source
This compound Ethynyl (C≡CH) C₆H₉NO 111.14 Click chemistry potential
(3S,4R)-4-Phenylpyrrolidin-3-ol HCl Phenyl (C₆H₅) C₁₀H₁₃NO·HCl 163.22 (base) Aromatic interactions; higher density (1.118 g/cm³)
(3S,4R)-4-Benzylpyrrolidin-3-ol Benzyl (CH₂C₆H₅) C₁₁H₁₅NO 177.24 Steric bulk; potential intermediate
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol HCl Hydroxymethyl (CH₂OH) C₆H₁₃NO₂·HCl 179.64 (estimated) Enhanced hydrophilicity; pro-drug use
(3S,4S)-4-Methylpyrrolidin-3-ol Methyl (CH₃) C₅H₁₁NO 101.15 Compact structure; lower steric hindrance

Structural and Functional Analysis

Ethynyl vs. Phenyl/Benzyl Groups
  • Reactivity : The ethynyl group’s linear geometry and triple bond enable unique reactivity, such as participation in bioorthogonal click reactions, unlike phenyl or benzyl groups, which are inert in such contexts .
  • Electronic Effects : The ethynyl group’s sp-hybridized carbon may polarize the pyrrolidine ring differently than the electron-rich aromatic systems of phenyl/benzyl analogs, altering acidity (pKa) or hydrogen-bonding capacity .
Hydroxyl and Hydroxymethyl Derivatives
  • (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol HCl () features a hydroxymethyl group, increasing hydrophilicity and making it suitable for aqueous-phase reactions. In contrast, the ethynyl group’s nonpolar nature may limit solubility but enhance membrane permeability .
Stereochemical Considerations
  • Stereochemistry critically impacts bioactivity. For example, (3S,4S)-4-methylpyrrolidin-3-ol () has a distinct spatial arrangement compared to this compound, which could lead to divergent receptor-binding profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-4-ethynylpyrrolidin-3-ol
Reactant of Route 2
(3S,4R)-4-ethynylpyrrolidin-3-ol

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